molecular formula C10H12ClN B11910114 7-Methyl-3,4-dihydroisoquinoline hydrochloride

7-Methyl-3,4-dihydroisoquinoline hydrochloride

Cat. No.: B11910114
M. Wt: 181.66 g/mol
InChI Key: QSBVCZCXYNTKNP-UHFFFAOYSA-N
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Description

7-Methyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmacologically active compounds. The compound’s structure includes a methyl group at the 7th position and a hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3,4-dihydroisoquinoline hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions are generally mild, and the desired product can be obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,4-dihydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: N-alkylated or N-acylated isoquinoline derivatives.

Scientific Research Applications

7-Methyl-3,4-dihydroisoquinoline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Methyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling and metabolism. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride
  • 1,3-Dimethyl-6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride
  • 3,4-Dihydroisoquinoline

Uniqueness

7-Methyl-3,4-dihydroisoquinoline hydrochloride is unique due to the presence of a methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties .

Properties

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

IUPAC Name

7-methyl-3,4-dihydroisoquinoline;hydrochloride

InChI

InChI=1S/C10H11N.ClH/c1-8-2-3-9-4-5-11-7-10(9)6-8;/h2-3,6-7H,4-5H2,1H3;1H

InChI Key

QSBVCZCXYNTKNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCN=C2)C=C1.Cl

Origin of Product

United States

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